molecular formula C11H11N B061899 4-(3-Cyanophenyl)-1-butene CAS No. 161637-21-4

4-(3-Cyanophenyl)-1-butene

Cat. No.: B061899
CAS No.: 161637-21-4
M. Wt: 157.21 g/mol
InChI Key: SKGMCXRCDBAACB-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Temperature Sensing and Photoimaging Applications

4-(3-Cyanophenyl)-1-butene derivatives exhibit unique properties useful in the field of photoimaging and temperature sensing. Specifically, fluorescent solid films of related compounds have been employed as efficient temperature sensors, capitalizing on reversible temperature-dependent variations in monomer-aggregate ratios. Additionally, these materials are suitable for reversible photochemical generation of fluorescence patterns, useful in high-temperature applications (> 120°C) due to the stability of the photoisomerization process of the butadiene chromophore in solid films (Davis & Das, 2005).

Chemical Reactivity and Molecular Interactions

The compound's chemical structure allows it to participate in complex reactions, contributing to the creation of new molecular configurations. For instance, it has been involved in reactions leading to the formation of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes through stereospecific interactions. These interactions are theoretically interpreted as formal [1 + 2] cycloadditions, resulting from LUMO and HOMO interactions between the compound and 2-butenes, showcasing its utility in creating novel molecular structures with potential applications in materials science and molecular engineering (Kinjo et al., 2007).

Solid State Fluorescence

The compound's derivatives have been observed to exhibit distinct fluorescence properties in solid states, differing markedly from their solution state emissions. This phenomenon is attributed to the formation of J aggregates, revealing the compound's potential in the development of novel optical materials with specific light emission properties. The lateral ethyl substitution effects significantly impact the solid state fluorescence, offering pathways to tailor material properties for specific applications (Davis et al., 2004).

External Electric Field-Controlled Release Systems

The dipolar nature of this compound makes it a candidate for innovative external electric field-controlled release systems. When grafted onto mesoporous surfaces, its dipolar molecules can reorient in response to external electric fields, effectively pushing guest molecules out of the pore voids. This unique property is pivotal in developing controlled release mechanisms with potential applications in targeted drug delivery and tumor treatment (Zhu et al., 2010).

Properties

IUPAC Name

3-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMCXRCDBAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641136
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161637-21-4
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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